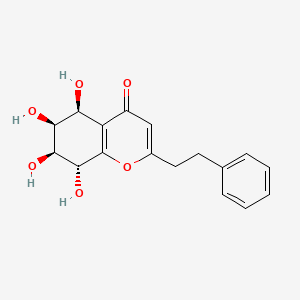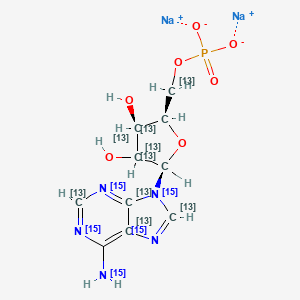
(Aminomethyl-D2)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Aminomethyl-D2)phosphonic acid is a deuterium-labeled derivative of aminomethylphosphonic acid, a compound known for its applications in various fields such as agriculture, medicine, and environmental science. The deuterium labeling is used to trace and study the compound’s behavior in different environments. This compound is a weak organic acid with a phosphonic acid group, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl-D2)phosphonic acid typically involves the reaction of deuterated formaldehyde with phosphorous acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reaction of Deuterated Formaldehyde with Phosphorous Acid: This step involves the formation of an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(Aminomethyl-D2)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminomethylphosphonic acids .
Applications De Recherche Scientifique
(Aminomethyl-D2)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of phosphonic acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of herbicides, pesticides, and water treatment chemicals
Mécanisme D'action
The mechanism of action of (Aminomethyl-D2)phosphonic acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes. The deuterium labeling allows researchers to track the compound’s distribution and interaction within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: The non-deuterated form of the compound.
Glyphosate: A widely used herbicide that degrades into aminomethylphosphonic acid.
Phosphonomethylglycine: Another phosphonic acid derivative with similar properties.
Uniqueness
(Aminomethyl-D2)phosphonic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis, making it a valuable tool in studies involving metabolic pathways and environmental behavior .
Propriétés
Formule moléculaire |
CH6NO3P |
|---|---|
Poids moléculaire |
113.050 g/mol |
Nom IUPAC |
[amino(dideuterio)methyl]phosphonic acid |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1D2 |
Clé InChI |
MGRVRXRGTBOSHW-DICFDUPASA-N |
SMILES isomérique |
[2H]C([2H])(N)P(=O)(O)O |
SMILES canonique |
C(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



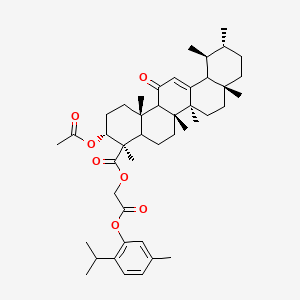
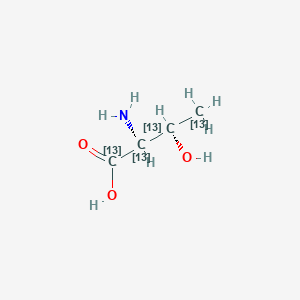
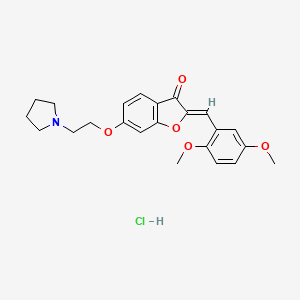


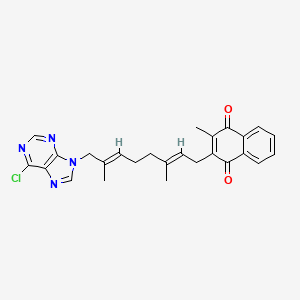
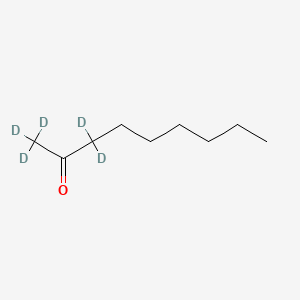

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
